
2,2-Difluoro-1-(4-nitrophenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-1-(4-nitrophenyl)propan-1-one is an organic compound with the molecular formula C9H7F2NO3 and a molecular weight of 215.16 g/mol . This compound is characterized by the presence of two fluorine atoms and a nitrophenyl group attached to a propanone backbone. It is commonly used in various scientific experiments due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-1-(4-nitrophenyl)propan-1-one typically involves the reaction of 4-nitrobenzaldehyde with difluoroacetone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like ethanol. The mixture is heated under reflux conditions to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-1-(4-nitrophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 4-nitrobenzoic acid.
Reduction: Formation of 2,2-difluoro-1-(4-aminophenyl)propan-1-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Difluoro-1-(4-nitrophenyl)propan-1-one is utilized in a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the area of anti-inflammatory and anticancer agents.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-1-(4-nitrophenyl)propan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the nitro group and fluorine atoms enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoro-1-(3-nitrophenyl)propan-1-one: Similar in structure but with the nitro group positioned differently on the phenyl ring.
1-(4-Nitrophenyl)propan-2-one: Lacks the fluorine atoms, resulting in different chemical properties.
2,2-Dichloro-1-(4-nitrophenyl)propan-1-one: Contains chlorine atoms instead of fluorine, leading to variations in reactivity and applications.
Uniqueness
2,2-Difluoro-1-(4-nitrophenyl)propan-1-one is unique due to the presence of both fluorine atoms and a nitrophenyl group, which confer distinct chemical and biological properties. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable intermediate in various synthetic processes .
Properties
Molecular Formula |
C9H7F2NO3 |
|---|---|
Molecular Weight |
215.15 g/mol |
IUPAC Name |
2,2-difluoro-1-(4-nitrophenyl)propan-1-one |
InChI |
InChI=1S/C9H7F2NO3/c1-9(10,11)8(13)6-2-4-7(5-3-6)12(14)15/h2-5H,1H3 |
InChI Key |
WVIALLKEVDXXTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)[N+](=O)[O-])(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Bromo-3-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}aceticacid](/img/structure/B13473062.png)
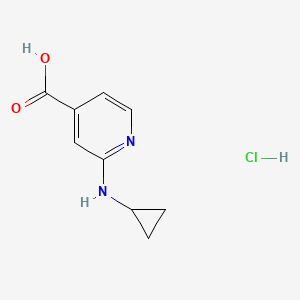
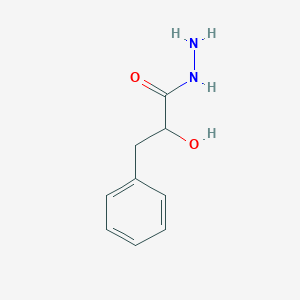
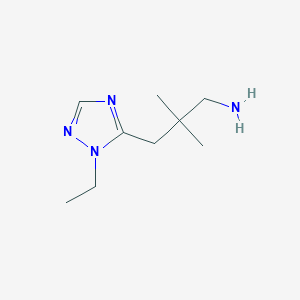
![4-[2-(Propan-2-yloxy)phenyl]thiophene-2-carboxylic acid](/img/structure/B13473092.png)
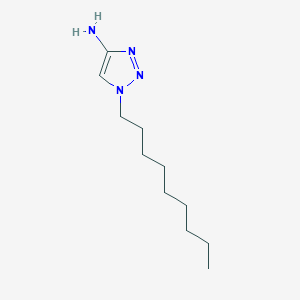
![[(Oxan-4-ylidene)methyl]boronic acid](/img/structure/B13473110.png)
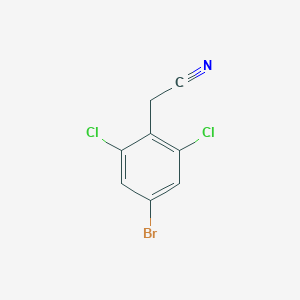
![Methyl 4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride](/img/structure/B13473115.png)
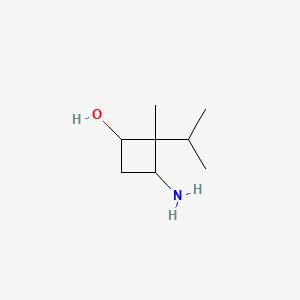
![4-[2-(difluoromethyl)-1H-imidazol-1-yl]cyclohexan-1-one](/img/structure/B13473123.png)
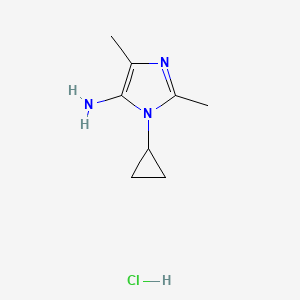
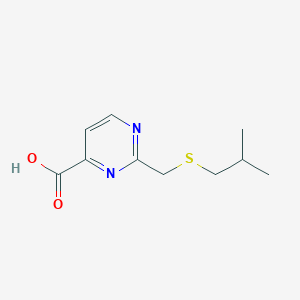
![1-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B13473139.png)
